molecular formula C24H25N3 B2593082 N-[(2-methyl-1H-indol-3-yl)[4-(propan-2-yl)phenyl]methyl]pyridin-2-amine CAS No. 618404-82-3

N-[(2-methyl-1H-indol-3-yl)[4-(propan-2-yl)phenyl]methyl]pyridin-2-amine

Cat. No.: B2593082
CAS No.: 618404-82-3
M. Wt: 355.485
InChI Key: SNPUCSRKOVBXOF-UHFFFAOYSA-N
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Description

The compound “N-[(2-methyl-1H-indol-3-yl)[4-(propan-2-yl)phenyl]methyl]pyridin-2-amine” is a complex organic molecule. It contains an indole moiety, which is a five-membered heterocyclic ring with two nitrogen atoms . The indole moiety is attached to a pyridin-2-amine group via a methyl bridge . This compound belongs to the class of organic compounds known as 3-alkylindoles .

Scientific Research Applications

Catalytic Applications

A study by Singh et al. (2017) demonstrates the synthesis and application of palladacycles designed from bi- and tridentate ligands with an indole core, highlighting the compound's role in catalysis. These complexes were efficient catalysts for the Suzuki–Miyaura coupling and allylation of aldehydes, showcasing the potential of indole-based compounds in facilitating critical chemical reactions (Singh, Saleem, Pal, & Singh, 2017).

Synthesis of Heterocyclic Compounds

Pidlypnyi et al. (2014) explored the synthesis and characterization of N-(Indolyl)pyridinium salts and their ylides, indicating the utility of indole derivatives in the generation of heterocyclic compounds. This work underscores the compound's versatility in organic synthesis and the potential for creating diverse molecular architectures (Pidlypnyi, Kaul, Wolf, Drafz, & Schmidt, 2014).

Pharmaceutical Research

In the realm of pharmaceutical research, the derivative "N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine" has been identified as a new cholinesterase and monoamine oxidase dual inhibitor. This discovery by Bautista-Aguilera et al. (2014) highlights the compound's significance in developing treatments for neurological disorders, showcasing its therapeutic potential (Bautista-Aguilera, Samadi, Chioua, Nikolić, Filipic, Agbaba, Soriano, de Andrés, Rodríguez-Franco, Alcaro, Ramsay, Ortuso, Yáñez, & Marco-Contelles, 2014).

Material Science and Chemistry

Research by Taywade et al. (2018) on unique CuI-pyridine-based ligand catalytic systems for N-arylation of indoles emphasizes the compound's application in material science. This study showcases how indole derivatives can be utilized in creating advanced materials and chemical synthesis processes (Taywade, Chavan, Ulhe, & Berad, 2018).

Properties

IUPAC Name

N-[(2-methyl-1H-indol-3-yl)-(4-propan-2-ylphenyl)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3/c1-16(2)18-11-13-19(14-12-18)24(27-22-10-6-7-15-25-22)23-17(3)26-21-9-5-4-8-20(21)23/h4-16,24,26H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPUCSRKOVBXOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)C(C)C)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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